An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclobutane ring appended with a fluorophenyl group and a primary amine, presents a unique three-dimensional scaffold that can be exploited for developing novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it a suitable candidate for pharmaceutical development. This guide provides a comprehensive overview of its core physicochemical properties and outlines detailed methodologies for its characterization, offering a foundational understanding for researchers working with this compound.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Chemical Structure and Identity
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IUPAC Name: 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride
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Molecular Formula: C₁₀H₁₃ClFN
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Molecular Weight: 201.67 g/mol
| Identifier | Value |
| InChI | 1S/C10H12FN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H |
| InChIKey | UHGWAVIHBAZSMM-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(C2=CC=C(C=C2)F)N.Cl |
Physical Characteristics
1-(4-Fluorophenyl)cyclobutan-1-amine HCl is typically a white to off-white crystalline solid. The reported melting point is in the range of 110-112 °C.
Solubility Profile
As a hydrochloride salt, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl exhibits good solubility in aqueous solutions. The protonated amine group allows for favorable interactions with polar solvents like water. It is also reported to be soluble in organic solvents such as methanol, ethanol, and ether. For drug development purposes, quantitative solubility studies in biorelevant media (e.g., simulated gastric and intestinal fluids) are crucial.
Acidity Constant (pKa)
Spectroscopic and Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and structure of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
The proton NMR spectrum of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would be expected to show distinct signals for the aromatic, cyclobutyl, and amine protons.
-
Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the fluorine substitution. Two multiplets, each integrating to two protons, are expected in the aromatic region (typically δ 7.0-7.5 ppm).
-
Cyclobutyl Protons: The six protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm) due to complex spin-spin coupling.
-
Amine Protons: The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature. In D₂O, this signal will disappear due to proton-deuterium exchange.[5]
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Cyclobutyl Carbons: Signals for the cyclobutane carbons will be present in the aliphatic region. The quaternary carbon attached to the amine and phenyl group will be downfield compared to the other cyclobutyl carbons.
-
Quaternary Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl ring and the amino group will appear as a distinct signal.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. As a primary amine hydrochloride, the IR spectrum will have characteristic absorption bands.
-
N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
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Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclobutane ring.
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N-H Bending: An absorption band around 1600-1500 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine salt.[6][7][8]
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C-N Stretching: The C-N stretching vibration is expected in the 1250–1020 cm⁻¹ region for aliphatic amines.[7]
-
C-F Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ is indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 1-(4-Fluorophenyl)cyclobutanamine, the molecular ion peak [M]⁺ would be observed at m/z 179.1. The fragmentation pattern would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules. Alpha-cleavage next to the amine is a common fragmentation pathway for amines.[9] The fragmentation of the cyclobutane ring can lead to the loss of ethene (28 Da).[10][11]
Stability and Degradation
Understanding the stability of a drug substance is critical for determining its shelf-life and appropriate storage conditions. As an amine hydrochloride, 1-(4-Fluorophenyl)cyclobutan-1-amine HCl is generally more stable than its free base form. However, it can still be susceptible to degradation under certain conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14][15] These studies typically involve subjecting the compound to stress conditions such as:
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Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. While the amide bond is not present, extreme pH can potentially affect the molecule.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) can reveal susceptibility to oxidation. Primary amines can be susceptible to oxidation.[12][16]
-
Thermal Degradation: The solid compound is heated to assess its stability at elevated temperatures.
-
Photodegradation: The compound is exposed to UV and visible light to determine its photosensitivity.
The degradation products are then identified and characterized using techniques like LC-MS. This information is vital for developing stability-indicating analytical methods.
Experimental Protocols
The following section provides generalized, step-by-step methodologies for the key experiments discussed.
Protocol 1: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the primary amine.[17][18][19][20]
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Accurately weigh and dissolve a known amount of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the amine hydrochloride solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Slowly add the standardized NaOH solution in small, known increments (e.g., 0.1 mL) to the stirred amine solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Characterization by ATR-FTIR Spectroscopy
This protocol describes a straightforward method for obtaining an infrared spectrum of the solid compound.[21][22][23][24][25]
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid 1-(4-Fluorophenyl)cyclobutan-1-amine HCl powder onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Identify and label the characteristic absorption peaks.
-
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Protocol 3: Purity Determination by HPLC
This protocol outlines a general approach for assessing the purity of 1-(4-Fluorophenyl)cyclobutan-1-amine HCl using reverse-phase high-performance liquid chromatography (HPLC).
-
Mobile Phase and Sample Preparation:
-
Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm, or a wavelength of maximum absorbance for the fluorophenyl chromophore).
-
-
Analysis:
-
Inject a known volume of the sample solution (e.g., 10 µL) onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for purity determination by HPLC.
Conclusion
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a valuable building block in pharmaceutical research. This guide has provided a detailed overview of its key physicochemical properties and the analytical methodologies required for its comprehensive characterization. By applying these principles and protocols, researchers can ensure the quality and integrity of this compound, facilitating its successful application in drug discovery and development programs.
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(Illustrative)
